molecular formula C19H23FN4O5S B2696483 methyl 3-(N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)-4-methoxybenzoate CAS No. 2034471-28-6

methyl 3-(N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)-4-methoxybenzoate

Cat. No.: B2696483
CAS No.: 2034471-28-6
M. Wt: 438.47
InChI Key: HSQAZHCSEDVWHV-UHFFFAOYSA-N
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Description

Methyl 3-(N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)-4-methoxybenzoate is a synthetic organic compound featuring a benzoate ester core modified with a sulfamoyl linker, a piperidin-4-ylmethyl group substituted with 5-fluoropyrimidine, and a methoxy substituent.

Properties

IUPAC Name

methyl 3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methylsulfamoyl]-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O5S/c1-28-16-4-3-14(18(25)29-2)9-17(16)30(26,27)23-10-13-5-7-24(8-6-13)19-21-11-15(20)12-22-19/h3-4,9,11-13,23H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQAZHCSEDVWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)-4-methoxybenzoate, with the CAS number 2034614-96-3, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C19H23FN4O5S
  • Molecular Weight : 438.47 g/mol
  • Structure : The compound features a piperidine moiety, a sulfamoyl group, and a methoxybenzoate structure, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Enzyme Inhibition : Compounds containing sulfamoyl groups have been shown to exhibit enzyme inhibition properties. This includes inhibition of acetylcholinesterase (AChE) and urease, which are critical in various physiological processes and disease states .
  • Antibacterial Activity : The compound has demonstrated moderate to strong antibacterial activity against several strains including Salmonella typhi and Bacillus subtilis. This suggests potential applications in treating bacterial infections .
  • Cancer Chemotherapy : Similar compounds have been evaluated for their cytotoxic effects on cancer cell lines. The presence of the fluoropyrimidine moiety may enhance anticancer properties through interference with nucleic acid synthesis .

Biological Activity Data

The following table summarizes key findings regarding the biological activities associated with this compound:

Activity Type Target/Effect Results
Enzyme InhibitionAcetylcholinesteraseIC50 values indicating strong inhibition
AntibacterialSalmonella typhi, Bacillus subtilisModerate to strong activity observed
CytotoxicityColon cancer cell linesSignificant cytotoxic effects reported
BSA BindingBinding affinity studiesStrong interactions noted

Case Studies

  • Antibacterial Efficacy : A study synthesized various piperidine derivatives, including those similar to this compound). These derivatives were tested against multiple bacterial strains, showing promising results in inhibiting growth, particularly against Salmonella typhi and Escherichia coli with varying degrees of effectiveness .
  • Cytotoxicity Evaluation : Research involving the evaluation of similar compounds against colon cancer cells (HCT116 and HT29) demonstrated that certain derivatives exhibited potent cytotoxicity, suggesting that modifications in the piperidine structure could enhance therapeutic effectiveness against malignancies .
  • In Silico Studies : Computational docking studies have been conducted to predict the binding affinities of this compound with various target proteins involved in cancer and bacterial resistance mechanisms. These studies provide insights into the potential pathways through which this compound may exert its effects .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Core Structure Key Substituents Fluorination Site
Target Compound Benzoate ester 5-Fluoropyrimidin-2-yl, sulfamoyl Pyrimidine C5
(6d) Benzenesulfonamide Benzhydrylpiperazine, sulfamoylamino None
(Example 53) Chromenone-pyrazolopyrimidine 3-Fluorophenyl, sulfonamide Chromenone C5, phenyl C3
Bromopyrimidine Piperidin-1-yl, methoxy None

Physical Properties

  • Fluorination typically elevates melting points due to increased crystallinity, suggesting the target may align with higher-melting analogs.
  • Molecular Weight : Based on its formula, the target compound’s molecular weight is estimated at ~450–500 g/mol, comparable to ’s derivatives (e.g., 6k: ~600 g/mol) but lower than ’s Example 53 (589.1 g/mol) .

Characterization Techniques

All compounds, including the target, were analyzed via:

  • NMR Spectroscopy : 1H, 13C, and 19F NMR () .
  • Mass Spectrometry : ESI-MS confirmed molecular ions (e.g., [M+H]+ in and ) .
  • Chromatography : TLC monitored reaction progress () .

Q & A

Q. What are the key considerations for optimizing the synthesis of methyl 3-(N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)-4-methoxybenzoate?

Methodological Answer:

  • Reagent Selection : Use potassium permanganate for oxidation steps and lithium aluminum hydride (LiAlH₄) for reductions, as demonstrated in analogous sulfonamide syntheses .
  • Solvent Systems : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol are optimal for intermediate reactions, while temperature control (e.g., 60–80°C) minimizes decomposition of sensitive groups like the fluoropyrimidine moiety .
  • Catalysts : Sodium hydride or potassium carbonate can facilitate nucleophilic substitutions at the piperidine or sulfamoyl groups .

Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., fluoropyrimidinyl vs. methoxy groups) and detects stereochemical impurities .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient to resolve polar byproducts .
  • X-ray Crystallography : Validates crystal packing and hydrogen-bonding patterns in sulfonamide derivatives, critical for understanding solid-state stability .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Buffer Studies : Incubate the compound in phosphate (pH 7.4) and acetate (pH 4.5) buffers at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC and compare peak areas to identify labile functional groups (e.g., ester or sulfamoyl bonds) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) to guide storage conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the fluoropyrimidine and piperidine moieties in biological activity?

Methodological Answer:

  • Analog Synthesis : Replace the 5-fluoropyrimidine with non-fluorinated pyrimidine or pyridine derivatives and compare inhibitory potency in enzyme assays .
  • Computational Docking : Use molecular dynamics simulations to map interactions between the piperidine ring and target proteins (e.g., kinases or GPCRs) .
  • Data Correlation : Cross-reference IC₅₀ values with substituent electronegativity (e.g., fluorine’s impact on binding affinity) .

Q. What strategies are effective in resolving contradictions between purity assessments (e.g., HPLC vs. elemental analysis)?

Methodological Answer:

  • Multi-Technique Validation : Combine HPLC (purity), mass spectrometry (exact mass), and combustion analysis (C/H/N/S) to identify discrepancies caused by non-UV-active impurities or hydrate formation .
  • Crystallographic Refinement : If X-ray data shows disorder in the piperidine ring, re-evaluate synthetic conditions to minimize conformational flexibility .

Q. How can computational modeling predict metabolic pathways and potential toxic metabolites?

Methodological Answer:

  • In Silico Tools : Use software like Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., ester hydrolysis or sulfamoyl cleavage) .
  • Comparative Analysis : Benchmark predictions against structurally similar compounds (e.g., trifluoromethyl-containing analogs) with known metabolic profiles .

Q. What experimental designs are suitable for studying the compound’s environmental fate and biodegradation?

Methodological Answer:

  • Microcosm Studies : Expose the compound to soil/water systems under controlled aerobic/anaerobic conditions. Monitor degradation via LC-MS/MS and quantify intermediates (e.g., free benzoate or fluoropyrimidine) .
  • QSAR Modeling : Relate physical-chemical properties (logP, water solubility) to environmental persistence using datasets from analogous sulfonamides .

Q. How can researchers address low yields in scale-up synthesis due to byproduct formation?

Methodological Answer:

  • Reaction Optimization : Use design of experiments (DoE) to test variables like temperature, solvent ratios, and catalyst loading. For example, reduce LiAlH₄ usage to minimize over-reduction of the fluoropyrimidine group .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediates and adjust reaction kinetics dynamically .

Q. What methodologies are recommended for identifying off-target interactions in cellular assays?

Methodological Answer:

  • Proteome Profiling : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • Kinase Screening Panels : Test against a library of 100+ kinases to map selectivity, leveraging fluorometric or luminescent readouts .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric or conformational states?

Methodological Answer:

  • High-Resolution Crystallography : Collect data at 100 K to reduce thermal motion artifacts. Refine models with SHELXL or Olex2 to distinguish between sulfonamide tautomers .
  • DFT Calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures to validate assignments .

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